molecular formula C11H9F3N2O2 B3054622 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione CAS No. 61352-54-3

1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione

Cat. No.: B3054622
CAS No.: 61352-54-3
M. Wt: 258.2 g/mol
InChI Key: BHWNEQDLOZNORH-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological activities. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications .

Preparation Methods

The synthesis of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of a quinazoline derivative with a primary amine such as methylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation.

    Final Modifications:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Mechanism of Action

Comparison with Similar Compounds

1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione can be compared with other benzodiazepine derivatives, such as:

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it unique among these compounds .

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWNEQDLOZNORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615358
Record name 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61352-54-3
Record name 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Reactant of Route 2
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Reactant of Route 3
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Reactant of Route 4
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Reactant of Route 5
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Reactant of Route 6
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione

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